

# standardization issues among different commercial hGH assay kits

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## Compound of Interest

Compound Name: Growth hormone, human

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## Technical Support Center: Human Growth Hormone (hGH) Assay Kits

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of commercial human Growth Hormone (hGH) assay kits. It is intended for researchers, scientists, and drug development professionals.

## FAQs: Understanding Standardization Issues

Q1: Why do I get different hGH concentrations for the same sample when using kits from different manufacturers?

A: Discrepancies in hGH concentrations across different commercial immunoassay kits are a well-documented issue.<sup>[1]</sup> Several factors contribute to this variability:

- **Molecular Heterogeneity of hGH:** Human growth hormone exists in various isoforms (e.g., 22 kDa, 20 kDa) and as aggregates (dimers, oligomers) in circulation.<sup>[2]</sup> Different assay antibodies have varying specificities and affinities for these different forms, leading to different measurement results.<sup>[2]</sup>
- **Different Antibody Specificities:** Commercial kits use a variety of monoclonal and polyclonal antibodies that target different epitopes on the hGH molecule.<sup>[3]</sup> A kit with a monoclonal

antibody specific only for the 22 kDa isoform will yield different results than a kit with polyclonal antibodies that recognize multiple isoforms.

- Interference from hGH Binding Proteins (GHBPs): In circulation, a significant portion of hGH is bound to GHBPs. These binding proteins can mask epitopes on the hGH molecule, preventing antibody binding and leading to an underestimation of the true hGH concentration in some assays.[\[1\]](#)[\[3\]](#)
- Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay's antibody-antigen binding, leading to inaccurate results.[\[1\]](#)
- Different Calibrators and Standards: Historically, different international reference preparations (some pituitary-derived, some recombinant) have been used to calibrate hGH assays, contributing to systematic differences between kits.[\[1\]](#)[\[4\]](#)

Q2: Is it possible to use a conversion factor to compare results from two different hGH assay kits?

A: No, it is not recommended to use a simple linear conversion factor to compare results from different hGH immunoassays. The discrepancies between assays are not always linear and can depend on the specific mix of hGH isoforms and the concentration of GHBPs in the individual sample.[\[1\]](#) Therefore, applying a single conversion factor can lead to erroneous conclusions.

Q3: What is the impact of using recombinant hGH versus pituitary-derived hGH as a standard?

A: The type of hGH used as a standard is a critical factor in assay standardization. Pituitary-derived hGH standards are a heterogeneous mixture of isoforms, while recombinant hGH (rhGH) is predominantly the 22 kDa isoform. Using a recombinant standard in an assay that detects multiple isoforms may lead to inaccuracies when measuring native hGH in samples. The international recommendation is to use the recombinant 22 kDa hGH as the standard (e.g., WHO International Standard 98/574) to improve comparability between assays.[\[2\]](#)

Q4: How do I choose the most appropriate hGH assay kit for my research?

A: The choice of kit depends on your specific research question. Consider the following:

- **Isoform Specificity:** Do you need to measure total hGH, or are you interested in a specific isoform (e.g., 22 kDa)? Check the kit's specifications for antibody specificity.
- **Sample Type:** Ensure the kit is validated for your sample type (e.g., serum, plasma, cell culture supernatant).
- **Assay Performance Characteristics:** Review the manufacturer's data on sensitivity, precision (intra- and inter-assay variability), recovery, and linearity for your sample type.
- **Published Literature:** Look for studies that have used the kit you are considering and assess if the results were consistent and reliable.

## Troubleshooting Guides

### Problem 1: High Background Signal

**Q:** My blank wells and/or low concentration standards show a high optical density (OD). What could be the cause and how can I fix it?

**A:** High background can obscure the true signal from your samples. Here are common causes and solutions:

Possible Cause	Solution
Insufficient Washing	Increase the number of wash steps. Ensure that the wells are completely filled with wash buffer during each wash. After the final wash, tap the plate firmly on a clean paper towel to remove any residual buffer. <a href="#">[5]</a> <a href="#">[6]</a>
Improper Blocking	Ensure that the blocking buffer is fresh and has been incubated for the recommended time and temperature. You can try increasing the blocking incubation time.
Contaminated Reagents	Use fresh, sterile pipette tips for each reagent. Do not reuse sealing films. Prepare fresh substrate solution for each experiment.
Excessive Antibody Concentration	If you are developing your own assay, you may need to titrate the detection antibody to a lower concentration.
Prolonged Incubation Times	Strictly adhere to the incubation times specified in the kit protocol. Over-incubation can lead to increased non-specific binding. <a href="#">[7]</a>
Substrate Solution Exposed to Light	Protect the substrate solution from light during storage and incubation. <a href="#">[7]</a>

## Problem 2: Weak or No Signal

Q: I am not getting a signal, or the signal is very weak, even in my high concentration standards and samples.

A: A weak or absent signal can be due to several factors. Here's a troubleshooting checklist:

Possible Cause	Solution
Reagents Not at Room Temperature	Ensure all reagents, including the plate, are brought to room temperature before starting the assay. <a href="#">[7]</a>
Expired or Improperly Stored Reagents	Check the expiration dates of all kit components. Ensure that the kit has been stored at the recommended temperature. <a href="#">[6]</a>
Incorrect Reagent Preparation or Addition	Double-check all dilution calculations and ensure that all reagents were added in the correct order as specified in the protocol. <a href="#">[5]</a>
Inactivated Enzyme Conjugate	The enzyme conjugate (e.g., HRP) can be sensitive to contamination. Use fresh, sterile pipette tips.
Omission of a Key Step	Carefully review the protocol to ensure no steps were missed, such as the addition of the detection antibody or substrate.
Problem with the Standard	If your samples show a signal but the standards do not, the standard may have degraded. Reconstitute a fresh vial of the standard. <a href="#">[5]</a>

### Problem 3: High Inter-Assay or Intra-Assay Variability

Q: My duplicate samples have very different readings (high intra-assay CV), or my results are not reproducible between different experiments (high inter-assay CV).

A: High variability can compromise the reliability of your results. Consider these potential causes and solutions:

Possible Cause	Solution
Inconsistent Pipetting Technique	Use calibrated pipettes and fresh tips for each standard and sample. When adding reagents to multiple wells, use a multichannel pipette for consistency. Ensure you are not introducing air bubbles into the wells.[8]
Inadequate Plate Washing	Inconsistent washing can leave residual reagents in the wells, leading to variability. An automated plate washer can improve consistency. If washing manually, ensure the same technique is used for all wells.
Temperature Gradients Across the Plate ("Edge Effect")	Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. You can also fill the outer wells with buffer or water to help maintain a more uniform temperature across the plate.[7]
Inconsistent Incubation Times	Be precise with all incubation timings. When adding reagents like the substrate or stop solution, try to add them to all wells in the same order and at the same pace.
Sample Heterogeneity	Ensure samples are thoroughly mixed before aliquoting into the wells. Avoid multiple freeze-thaw cycles of your samples.[2]

## Data Presentation: Comparison of hGH Assay Kits

The following table summarizes performance characteristics of several commercial hGH ELISA kits based on publicly available information. Please note that performance can vary between lots and in different laboratories. This information is for comparative purposes only.

Feature	AssayPro (EG2710-1)[9]	Proteintech (KE00221)[10]	Creative Diagnostics (DEIA-NB24- 25)[11]	Thermo Fisher Scientific (BMS221-2) [12]
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sample Type	Plasma, Serum, Cell Culture	Serum, Plasma, Cell Culture	Serum, Plasma	Cell Culture Supernatants, Plasma, Serum
Sensitivity	0.02 ng/mL	0.5 pg/mL	0.0115 µg/L	4 pg/mL
Range	0.025 - 3.2 ng/mL	3.9 - 250 pg/mL	Not Specified	Not Specified
Intra-Assay CV	4.2 - 5.5%	1.9 - 6.4%	5.46%	<10%
Inter-Assay CV	9.9 - 10.3%	4.8 - 7.9%	4.34%	<12%
Recovery	Not Specified	73 - 91%	Not Specified	77 - 104%

## Experimental Protocols

### General Protocol for a Sandwich ELISA for hGH

This protocol provides a general outline for a typical sandwich ELISA. Always refer to the specific protocol provided with your commercial hGH assay kit.

Materials:

- hGH ELISA plate pre-coated with capture antibody
- hGH standard
- Sample diluent
- Wash buffer concentrate
- Detection antibody (biotinylated)

- Enzyme conjugate (e.g., Streptavidin-HRP)
- TMB substrate
- Stop solution
- Your samples (serum, plasma, etc.)
- Calibrated pipettes and sterile tips
- Microplate reader

Procedure:

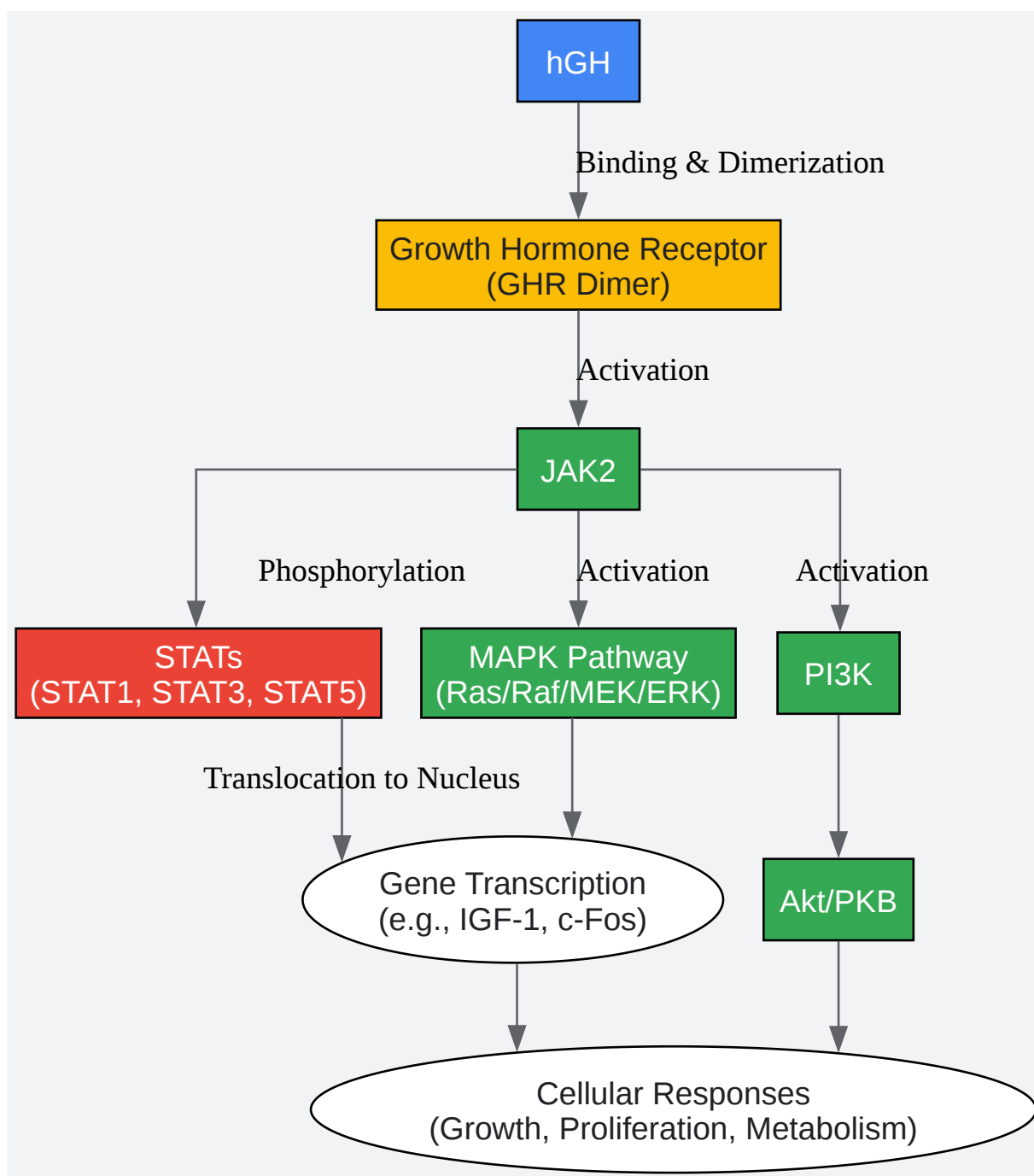
- **Reagent Preparation:** Prepare all reagents according to the kit's instructions. This typically involves diluting wash buffer, reconstituting the standard, and preparing working solutions of the detection antibody and enzyme conjugate. Allow all reagents to come to room temperature before use.
- **Standard Curve Preparation:** Perform serial dilutions of the hGH standard to create a standard curve. The concentration range will be specified in the kit protocol.
- **Sample Addition:** Add your standards, controls, and samples to the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.
- **Incubation with Capture Antibody:** Cover the plate and incubate for the time and temperature specified in the protocol. This allows the hGH in the samples and standards to bind to the capture antibody coated on the plate.
- **Washing:** Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. This removes any unbound material.
- **Addition of Detection Antibody:** Add the diluted detection antibody to each well.
- **Incubation with Detection Antibody:** Cover the plate and incubate. The detection antibody will bind to a different epitope on the captured hGH.
- **Washing:** Repeat the washing step to remove unbound detection antibody.



- **Addition of Enzyme Conjugate:** Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
- **Incubation with Enzyme Conjugate:** Cover the plate and incubate. The enzyme conjugate will bind to the detection antibody (if biotinylated).
- **Washing:** Repeat the washing step to remove unbound enzyme conjugate.
- **Addition of Substrate:** Add the TMB substrate to each well. A color change will occur.
- **Incubation with Substrate:** Incubate the plate in the dark for the recommended time.
- **Stopping the Reaction:** Add the stop solution to each well. The color will change (typically from blue to yellow).
- **Reading the Plate:** Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.
- **Data Analysis:** Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of hGH in your samples.

## Mandatory Visualizations

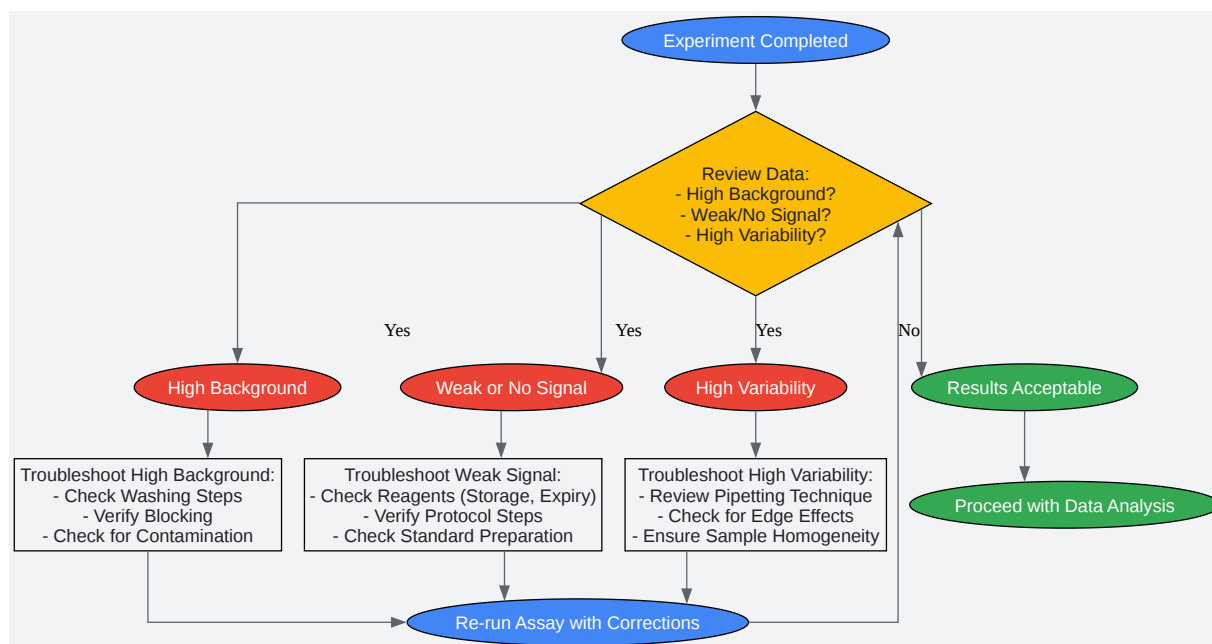
### hGH Signaling Pathway



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Caption: A simplified diagram of the major signaling pathways activated by human Growth Hormone (hGH).

## Troubleshooting Workflow for hGH Immunoassays



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Caption: A logical workflow for troubleshooting common issues encountered in hGH immunoassays.

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